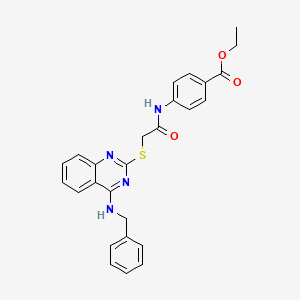

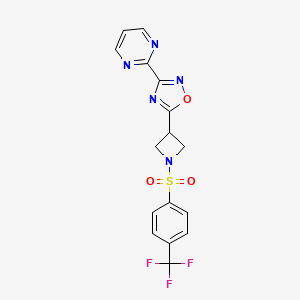

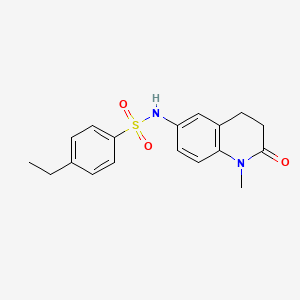

Ethyl 4-(2-((4-(benzylamino)quinazolin-2-yl)thio)acetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(2-((4-(benzylamino)quinazolin-2-yl)thio)acetamido)benzoate is a chemical compound that belongs to the class of quinazolinones . Quinazolinones are significant heterocyclic compounds due to their potential pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of quinazolinones, including Ethyl 4-(2-((4-(benzylamino)quinazolin-2-yl)thio)acetamido)benzoate, often involves amination and annulation of amidines and benzamides . A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .Molecular Structure Analysis

The molecular structure of Ethyl 4-(2-((4-(benzylamino)quinazolin-2-yl)thio)acetamido)benzoate is likely to be complex, given its quinazolinone core and various functional groups . The compound contains a quinazolin-2-yl group, a thio group, an acetamido group, and a benzoate group .Chemical Reactions Analysis

Quinazolinones, including Ethyl 4-(2-((4-(benzylamino)quinazolin-2-yl)thio)acetamido)benzoate, can undergo various chemical reactions . For instance, they can undergo amination and annulation of amidines and benzamides . They can also react with metal ions, undergo Mannich reaction, cycloaddition reaction, and other reactions .Applications De Recherche Scientifique

Synthesis and Characterization Ethyl 4-(2-((4-(benzylamino)quinazolin-2-yl)thio)acetamido)benzoate and its derivatives are synthesized through various chemical reactions, involving precursors such as quinazolinylbenzoic acid and ethyl benzoate. These compounds are characterized using spectroscopic techniques like NMR, IR, and mass spectroscopy, providing insights into their structural attributes. Notably, these quinazoline derivatives demonstrate significant antibacterial and antifungal activities, suggesting potential applications in antimicrobial research (El-Shenawy, 2017).

Domino Synthesis and Chemical Properties The domino synthesis approach for quinazoline derivatives, including ethyl 4-(2-((4-(benzylamino)quinazolin-2-yl)thio)acetamido)benzoate, highlights a methodology for generating compounds with potential biological activity. This synthesis method features short reaction times and high yields, resulting in a variety of quinazoline thiourea derivatives (Fathalla & Pazdera, 2018).

Biological Activities Research on quinazoline derivatives has uncovered their promising analgesic, anti-inflammatory, and anticonvulsant properties. Specific compounds have been identified to exhibit significant analgesic effects, showcasing their potential in developing new therapeutic agents (Manoury et al., 1979). Additionally, studies focusing on the anticonvulsant activity of these derivatives through the maximal electroshock method have further emphasized their pharmaceutical relevance (Kabra et al., 2011).

Antimicrobial Potential Further exploration into the synthesis and evaluation of new Ethyl-2-amino benzothiazole -6-carboxylate derivatives reveals the antimicrobial potential of these compounds. The study demonstrates the process of synthesizing various derivatives and their subsequent screening against different bacterial strains, thereby contributing to the search for novel antimicrobial agents (Jebur et al., 2018).

Orientations Futures

The future directions for research on Ethyl 4-(2-((4-(benzylamino)quinazolin-2-yl)thio)acetamido)benzoate and related compounds could include further exploration of their synthesis, chemical reactions, and biological activities . Given the wide range of biological activities exhibited by quinazolinones, there is potential for the discovery of novel therapeutics .

Propriétés

IUPAC Name |

ethyl 4-[[2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O3S/c1-2-33-25(32)19-12-14-20(15-13-19)28-23(31)17-34-26-29-22-11-7-6-10-21(22)24(30-26)27-16-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,28,31)(H,27,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDZVZADPDMSAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-((4-(benzylamino)quinazolin-2-yl)thio)acetamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-1H-benzo[d]imidazol-5-yl cinnamate](/img/structure/B2751157.png)

![N-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2751160.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2751169.png)

![3-[1-(furan-2-yl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2751173.png)

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2751174.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2751179.png)